2-((4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy)propanoic acid
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Overview
Description
2-((4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy)propanoic acid is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy)propanoic acid typically involves the esterification of 4-methyl-2-oxo-3-propyl-2H-chromen-7-ol with propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chromene ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the chromene ring.
Scientific Research Applications
2-((4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-((4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s chromene moiety is known to interact with cellular enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of pro-inflammatory pathways, reduction of oxidative stress, and induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
- 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 3-(1H-indol-3-yl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate
- 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate
Uniqueness
2-((4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy)propanoic acid stands out due to its unique combination of a chromene core with a propanoic acid side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H18O5 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
2-(4-methyl-2-oxo-3-propylchromen-7-yl)oxypropanoic acid |
InChI |
InChI=1S/C16H18O5/c1-4-5-13-9(2)12-7-6-11(20-10(3)15(17)18)8-14(12)21-16(13)19/h6-8,10H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
MTPBMABINRMNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(C)C(=O)O)OC1=O)C |
Origin of Product |
United States |
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